Measured HSP90α Binding Affinity: A Compound-Specific Anchor Point Lacking Direct Comparator Data
The only publicly available quantitative biochemical measurement for N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is its binding affinity for human HSP90α. The dissociation constant (Kd) was determined as 1.90E+4 nM (19 μM) via 2D 1H-15N chemical shift perturbation NMR [1]. No comparator data from the same assay exist for any structurally analogous compound. Consequently, this value serves as a baseline for the target compound but cannot support a differential potency claim relative to other pyrimidine-imidazole amines. The relatively weak affinity (micromolar range) indicates that this compound is a low-potency HSP90 binder, and users should not extrapolate kinase inhibition activity without confirmatory profiling.
| Evidence Dimension | HSP90α binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.90E+4 nM (19 μM) |
| Comparator Or Baseline | No comparator data available in the same assay for a structurally related pyrimidine-imidazole amine |
| Quantified Difference | Not calculable |
| Conditions | Human HSP90α; 2D 1H-15N chemical shift perturbation NMR |
Why This Matters
This is the sole experimentally confirmed target engagement metric for the compound; without comparator data from an identical assay, users cannot assess selectivity or relative potency, making it essential to request custom profiling before selecting this compound over analogs.
- [1] BindingDB. Binding affinity (Kd) of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine for human HSP90alpha. BindingDB entry 50664327. Accessed April 2026. View Source
